molecular formula C7H5BrClN3O3S B2592798 6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride CAS No. 2091427-15-3

6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride

Cat. No.: B2592798
CAS No.: 2091427-15-3
M. Wt: 326.55
InChI Key: DKMGFUKUAWNRCD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride typically involves the reaction of 6-bromo-2-methoxypyrazolo[1,5-a]pyrimidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group . The process may involve the use of solvents such as dichloromethane and requires careful temperature control to avoid side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonate Thioesters: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride involves its interaction with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules . This reactivity is exploited in the synthesis of sulfonamides, sulfonate esters, and other derivatives, which may exhibit specific biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride is unique due to the presence of both a bromine atom and a sulfonyl chloride group, which confer distinct reactivity and potential for diverse chemical transformations . This combination of functional groups makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3O3S/c1-15-7-5(16(9,13)14)6-10-2-4(8)3-12(6)11-7/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMGFUKUAWNRCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(C=NC2=C1S(=O)(=O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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